Prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound characterized by its unique structure, which includes a prop-2-ynyl group, a cyclohexene ring, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with prop-2-ynyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction proceeds via an SN2 mechanism, where the prop-2-ynyl group displaces the bromide ion, forming the desired ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated esters or alcohols.
Substitution: Formation of new esters or carboxylic acids.
Scientific Research Applications
Prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: May be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-ynyl group can form covalent bonds with active sites, leading to inhibition or activation of the target molecule . The cyclohexene ring and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyloxybenzene: Similar structure with a prop-2-ynyl group attached to a benzene ring.
Prop-2-ynylpyrrolidine-2,5-dione: Contains a prop-2-ynyl group attached to a pyrrolidine ring.
Uniqueness
Prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its combination of a cyclohexene ring with two phenyl groups and a prop-2-ynyl ester group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
62569-54-4 |
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Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H20O2/c1-2-15-24-22(23)19-13-14-20(17-9-5-3-6-10-17)21(16-19)18-11-7-4-8-12-18/h1,3-12,19H,13-16H2 |
InChI Key |
OKYVJOSCKNPUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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